molecular formula C8H9BrS B8527060 2-Bromo-5-(2-methylpropenyl)-thiophene

2-Bromo-5-(2-methylpropenyl)-thiophene

Cat. No.: B8527060
M. Wt: 217.13 g/mol
InChI Key: XLLMVMCQFHUSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(2-methylpropenyl)-thiophene is a useful research compound. Its molecular formula is C8H9BrS and its molecular weight is 217.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

2-bromo-5-(2-methylprop-1-enyl)thiophene

InChI

InChI=1S/C8H9BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-5H,1-2H3

InChI Key

XLLMVMCQFHUSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(S1)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Bromothiophen-2-ylmethyl)phosphonic acid diethyl ester described in Preparation Example 142 (3.13 g, 10 mmol) was dissolved in tetrahydrofuran (20 mL), sodium hydride (0.40 g, 10 mmol, 60% in oil) was added to this solution under stirring at room temperature. The solution was stirred for 30 minutes at 60° C., then, acetone (1 g, 17.2 mmol) was added, and the solution was further stirred for 30 minutes. Water (100 mL) was added to the reaction solution, which was then extracted with hexane (50 mL), the organic layer was washed with water, dried over anhydrous magnesium sulfate, then, the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane), and the title compound (60 mg, 0.27 mmol, 2.7%) was obtained as a colorless oil.
Name
(5-Bromothiophen-2-ylmethyl)phosphonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 142
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
2.7%

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